2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide
Description
2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide is a secondary amine derivative featuring a cyclohexenylmethyl substituent attached to an acetamide backbone.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(cyclohex-3-en-1-ylmethylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H20N2O/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10/h3-4,10,12H,5-9H2,1-2H3 |
InChI Key |
SHMJGXOSUCUXOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1CCC=CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide typically involves the reaction of cyclohex-3-en-1-ylmethylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexane derivatives .
Scientific Research Applications
2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
- Structure : Incorporates a pyrimidinyl group instead of cyclohexenylmethyl.
- Applications : Used in agrochemical synthesis, as evidenced by its patent for preparation via haloformate intermediates .
- Key Difference : The pyrimidinyl group introduces heterocyclic aromaticity, which is absent in the target compound, likely altering reactivity and target specificity.
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide
2-(4-Aminophenyl)-N,N-dimethylacetamide
- Structure: Features a para-aminophenyl group instead of cyclohexenylmethyl.
- Safety: Limited toxicological data are available, similar to the target compound .
Physicochemical and Solubility Comparisons
Key Insights :
- The dimethylamino group in the target compound enhances polarity compared to N-cyclohexylacetamide, improving solubility in polar solvents like DMA .
- Bulky substituents (e.g., thiolan in ) reduce volatility but may complicate synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
